molecular formula C8H16N2O2 B029716 1-Boc-3-(amino)azetidine CAS No. 193269-78-2

1-Boc-3-(amino)azetidine

Cat. No.: B029716
CAS No.: 193269-78-2
M. Wt: 172.22 g/mol
InChI Key: WPGLRFGDZJSQGI-UHFFFAOYSA-N
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Description

1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a nitrogen-containing heterocyclic compound. It is characterized by a four-membered azetidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

1-Boc-3-(amino)azetidine can be synthesized through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Another approach involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1-Boc-3-(amino)azetidine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and infections. Its structural properties allow it to mimic natural substrates, making it a valuable candidate for drug design.

  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes by binding to their active sites, thus preventing their activity. This property is particularly useful in developing treatments for diseases where enzyme activity is dysregulated.
  • Receptor Ligands : The compound has been utilized in the design of receptor ligands, which are essential for modulating biological pathways involved in various diseases. The ability of this compound to interact with biological molecules enhances its potential therapeutic applications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex molecules and heterocycles.

  • Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of new heterocyclic amino acid derivatives and other biologically active molecules. It can participate in various synthetic methodologies that lead to the formation of complex structures necessary for drug discovery .
  • Chiral Templates : Its chiral nature allows it to be used as a template in synthesizing other complex molecules, facilitating the development of enantiomerically pure compounds that are crucial in pharmaceuticals .

Material Science

The applications of this compound extend into material science, where it is employed in the synthesis of advanced materials and polymers.

  • Polymerization Processes : The compound can be utilized in polymerization reactions to create novel materials with specific properties. Its ability to form stable bonds makes it suitable for developing high-performance polymers used in various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in research:

StudyFocusFindings
He & Hartwig (2023)Synthesis of Azetidine DerivativesDeveloped efficient methods for synthesizing azetidine derivatives that can act as analogues for pain medications .
ACS Publications (2020)Organometallic RoutesExplored organometallic routes to access azetidine-based α-amino acids, showcasing the compound's versatility in peptide synthesis .
MDPI (2023)Heterocyclic Amino AcidsInvestigated new azetidine and oxetane amino acid derivatives, emphasizing their potential in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Boc-3-(amino)azetidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .

Biological Activity

1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound with the molecular formula C8H16N2O2C_8H_{16}N_2O_2 and a molecular weight of approximately 172.23 g/mol. Its structure includes a bicyclic azetidine ring, which is significant in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily revolves around its role as an inhibitor of monoacylglycerol acyltransferase (MGAT). MGAT plays a crucial role in lipid metabolism by catalyzing the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA, which is essential for fat absorption in the small intestine. Inhibition of MGAT can lead to reduced fat absorption, making this compound a candidate for addressing obesity and related metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant MGAT inhibitory activity. The compound's efficacy was assessed using various methods, including enzyme assays that measure the rate of diacylglycerol synthesis in the presence of different concentrations of the inhibitor. These studies indicated that this compound could effectively reduce lipid accumulation in adipocytes, suggesting its potential application in obesity management .

Case Studies and Research Findings

Several research studies have explored the pharmacological effects of compounds similar to this compound. For example:

  • Study on Lipid Metabolism : A study published in the Journal of Biological Chemistry reported that compounds with similar azetidine structures significantly inhibited MGAT activity, leading to decreased triglyceride levels in animal models .
  • Obesity Model : In a controlled study involving diet-induced obesity in mice, administration of MGAT inhibitors resulted in reduced body weight gain and improved insulin sensitivity compared to control groups .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological assessments. Preliminary results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at therapeutic doses. Further studies are needed to establish a comprehensive safety profile.

Data Table: Properties and Biological Activity

PropertyValue
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 236.6 ± 33 °C
Flash Point 96.9 ± 25.4 °C
Biological Activity MGAT Inhibitor
Potential Applications Obesity treatment

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Boc-3-(amino)azetidine relevant to its stability in experimental conditions?

this compound (C₈H₁₆N₂O₂, MW 172.22) is sensitive to temperature and moisture. Storage at 2–8°C is critical to prevent Boc-group cleavage, which can lead to undesired deprotection . Predicted properties include a density of 1.053 g/cm³ and boiling point of 198.7°C, but experimental validation via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended due to potential discrepancies between theoretical and observed data .

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

A common route involves Boc-protection of 3-aminoazetidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Alternatively, 1-Boc-3-iodoazetidine can undergo nucleophilic substitution with ammonia or amines . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling this compound in solution-phase reactions?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and treated as hazardous organic material due to potential amine byproducts . For large-scale reactions, ensure proper ventilation and explosion-proof equipment due to solvent volatility .

Q. How can researchers optimize the purification of this compound to achieve high yields?

After Boc protection, extract the product into ethyl acetate, wash with brine, and dry over MgSO₄. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve polar impurities. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

The azetidine ring’s strained conformation enhances reactivity, but the Boc group introduces steric hindrance. In SN2 reactions, the axial position of the amino group favors backside attack, while steric shielding from the Boc group may lead to competing elimination pathways. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound derivatives?

  • NMR : ¹H NMR (DMSO-d₆) shows Boc-group tert-butyl signals at δ 1.38 ppm and azetidine ring protons at δ 3.4–4.1 ppm.
  • HRMS : Exact mass measurement (e.g., m/z 172.1201 for [M+H]⁺) validates molecular formula.
  • IR : Confirm Boc carbonyl stretch at ~1680 cm⁻¹ .

Q. How can researchers address discrepancies between predicted and experimental physicochemical data for this compound?

Predicted boiling points (e.g., 198.7°C) often deviate due to intermolecular interactions. Validate experimentally using microdistillation or dynamic vapor sorption (DVS). For density, employ pycnometry or correlate with X-ray crystallography data .

Q. What role does this compound play in medicinal chemistry for scaffold diversification?

The azetidine core is a rigid bioisostere for piperidines/pyrrolidines, improving metabolic stability. The Boc-protected amino group enables selective functionalization (e.g., amidation, urea formation) for kinase inhibitor libraries. Structure-activity relationship (SAR) studies often couple this scaffold with fragment-based screening .

Q. What challenges arise in the functionalization of this compound, and how can they be mitigated?

  • Challenge : Competitive Boc-deprotection under acidic/basic conditions.
  • Solution : Use mild reagents (e.g., TFA in DCM for deprotection; EDC/HOBt for amide coupling).
  • Challenge : Low solubility in nonpolar solvents.
  • Solution : Employ DMF or DMSO as cosolvents for cross-coupling reactions .

Q. How does pH affect the stability of this compound in aqueous solutions?

The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 9) conditions. For aqueous reactions, maintain pH 5–7 using buffered systems (e.g., phosphate buffer). Monitor degradation via LC-MS, quantifying free amine byproduct formation .

Properties

IUPAC Name

tert-butyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLRFGDZJSQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363973
Record name 1-Boc-3-(amino)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193269-78-2
Record name 1-Boc-3-(amino)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, N1-BOC protected
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Synthesis routes and methods I

Procedure details

Key: (a) benzhydrylamine, MeOH, 72 hours, 23° C., then reflux 72 hours; (b) MeOH, EtOH (1:1), Pd(OH)2 (20%), 12 hours; (c) Boc2, sat. NaHCO3, 24 hours; (d) MsCl, Et3N, CH2Cl2, 1 hour, 83%; (e) NaN3, DMF, 70° C., 72 hours, then H2, Pd—C (10%), MeOH, 5-6 hours, quantitative.
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Synthesis routes and methods II

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A solution of 3-azido-1-(t-butoxycarbonyl)azetidine (3.44 g, 17.4 mmol) (obtained as described in Reference Example 57(2)) in methanol (170 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (3.44 g) at room temperature for 2 hours. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst. The filtrate was concentrated under reduced pressure to give 3-amino-1-t-butoxycarbonylazetidine as a crude product. This product was dissolved in methylene chloride (170 ml), and chloroformic acid p-nitrobenzyl ester (5.63 g, 26.1 mmol) and triethylamine (3.66 ml, 26.1 mmol) were added thereto in an ice bath. The mixture was stirred at room temperature overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (1:1→1:2) as the eluant to afford 1-t-butoxycarbonyl-3-(p-nitrobenzyloxycarbonylamino)azetidine (4.84 g, yield 79%) as a colorless oil.
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Synthesis routes and methods III

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CC(C)(C)OC(=O)N1CC(N2C(=O)c3ccccc3C2=O)C1
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Synthesis routes and methods IV

Procedure details

A solution of tert-butyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-azetidinecarboxylate (Preparation 77) in methylamine in methanol (2M) (10 ml) was stirred in a sealed tube at 55° C. for 3 hours. On cooling a precipitate formed and the reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 ml) and washed with water (100 ml, containing (2M) hydrochloric acid (3 ml)) and water (50 ml, containing (2M) hydrochloric acid (2 ml)). The combined aqueous was basified with (2M) sodium hydroxide solution (20 ml) and extracted with ethyl acetate (3×75ml). The combined organic layers were dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of 97.5:2.5:0.25 (dichloromethane:methanol:ammonia) gradually changing to 90:10:1 (dichloromethane:methanol:ammonia) to afford the title compound (935 mg) of approximately 90% purity, which was used in preparation without further purification.
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Synthesis routes and methods V

Procedure details

To a stirred solution of the azide (1.15 g, 5.80 mmol, Example 317) in ethanol (20 mL), 10% palladium on carbon (93 mg) was added and the mixture was hydrogenated for 1 hour at 48 psi. The mixture was filtered through a pad of celite and the solvent was removed to a colorless oil. 940 mg, 94%. The compound was directly used for the next step.
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